4-Amino-PPHT

説明

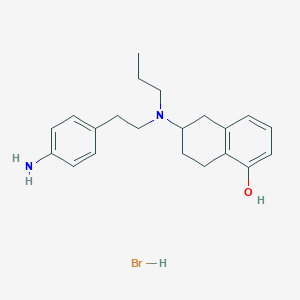

Structure

3D Structure of Parent

特性

IUPAC Name |

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEJPNRRWHBLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-N-(2-(piperidin-1-yl)phenyl)benzamide (4-Amino-PPHT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4-Amino-N-(2-(piperidin-1-yl)phenyl)benzamide (4-Amino-PPHT), a potent dopamine D2 receptor ligand. The synthesis involves a multi-step process commencing from commercially available precursors. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps involve the synthesis of two crucial intermediates: 2-(piperidin-1-yl)aniline and 4-nitrobenzoyl chloride . These intermediates are then coupled to form a nitro-substituted benzamide, which is subsequently reduced to yield the final product, this compound.

A detailed workflow of the synthesis is presented below:

Figure 1: Synthesis pathway of this compound from precursor molecules.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of 2-(Piperidin-1-yl)aniline

This intermediate is synthesized in a two-step process starting from 1-fluoro-2-nitrobenzene and piperidine.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperidine

-

Reaction: A mixture of 1-fluoro-2-nitrobenzene (1 equivalent) and piperidine (2 equivalents) is heated at 100 °C for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 2-(Piperidin-1-yl)aniline

-

Reaction: To a solution of 1-(2-nitrophenyl)piperidine (1 equivalent) in ethanol, iron powder (5 equivalents) and a catalytic amount of ammonium chloride in water are added. The mixture is heated at reflux for 2 hours.

-

Work-up: The reaction mixture is filtered through a bed of Celite while hot, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(piperidin-1-yl)aniline.

Synthesis of 4-Nitrobenzoyl Chloride

-

Reaction: 4-Nitrobenzoic acid (1 equivalent) is added to thionyl chloride (10 equivalents) and the mixture is heated at reflux for 3 hours.[1]

-

Work-up: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-nitrobenzoyl chloride, which is used in the next step without further purification.

Synthesis of 4-Amino-N-(2-(piperidin-1-yl)phenyl)benzamide (this compound)

The final product is obtained through an amide coupling reaction followed by a reduction.

Step 1: Synthesis of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzamide

-

Reaction: To a solution of 2-(piperidin-1-yl)aniline (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane at 0 °C, a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in dry dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 4-Amino-N-(2-(piperidin-1-yl)phenyl)benzamide (this compound)

-

Reaction: To a solution of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzamide (1 equivalent) in ethanol, iron powder (5 equivalents) and a catalytic amount of ammonium chloride in water are added. The mixture is heated at reflux for 4 hours.

-

Work-up: The reaction mixture is filtered through a bed of Celite while hot, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Product | Yield (%) |

| 1. Nucleophilic Aromatic Substitution | 1-(2-Nitrophenyl)piperidine | 85-95% |

| 2. Nitro Group Reduction | 2-(Piperidin-1-yl)aniline | 70-80% |

| 3. Acyl Chloride Formation | 4-Nitrobenzoyl Chloride | >95% |

| 4. Amide Coupling | 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzamide | 80-90% |

| 5. Final Nitro Group Reduction | 4-Amino-N-(2-(piperidin-1-yl)phenyl)benzamide (this compound) | 75-85% |

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression of reactions, each building upon the previous one. The workflow is designed to be efficient and scalable.

Figure 2: Experimental workflow for the synthesis of this compound.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the primary literature for specific characterization data and to adapt the procedures as necessary for their specific laboratory conditions. All manipulations should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-PPHT

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-PPHT, a derivative of PPHT and a selective dopamine D2 receptor ligand. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies. Due to the limited availability of specific experimental data for this compound, information on its parent compound, (±)-PPHT, is also included where relevant.

Chemical Identity

This compound is a derivative of the selective dopamine D2 receptor agonist, (±)-PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin). The addition of an amino group to the phenyl ring of the phenethyl moiety enhances its utility as a fluorescent probe for dopamine receptors.

| Identifier | Value |

| IUPAC Name | 6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |

| Alternative Name | (±)-2-[N-(4'-Aminophenylethyl)-N-propyl]amino-5-hydroxytetralin |

| Abbreviation | (±)-4'-Amino-PPHT |

| CAS Number | 129298-03-9[1] |

| Chemical Formula | C₂₁H₂₈N₂O[1] |

| Molecular Weight | 324.46 g/mol [1] |

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (assumed) | Inferred from parent compound |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Table 2: Physicochemical Properties of (±)-PPHT hydrochloride

| Property | Value | Source |

| Physical State | Off-white solid | [2][3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino group is protonated.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: HPLC Method

-

Stationary Phase: A reversed-phase HPLC column (e.g., C18) is used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The logP of this compound is then calculated from its retention time using the calibration curve.

Signaling Pathways

This compound is a selective ligand for the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The D2 receptor mediates its effects through two primary signaling pathways: the canonical G-protein dependent pathway and the non-canonical β-arrestin dependent pathway.

G-Protein Dependent Signaling Pathway

Upon agonist binding, the D2 receptor couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

References

Mechanism of action of 4-Amino-PPHT on dopamine D2 receptors

An In-depth Technical Guide to the Mechanism of Action of G Protein-Biased Agonists at the Dopamine D2 Receptor, with 4-Amino-PPHT as a Scaffold Reference

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Dopamine D2 Receptor Signaling

The D2R is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. These receptors are canonically coupled to inhibitory heterotrimeric G proteins of the Gαi/o family.

-

G Protein-Dependent Pathway: Upon activation by an agonist, the D2R undergoes a conformational change that promotes the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This pathway is central to the therapeutic effects of many D2R-targeted drugs.

-

β-Arrestin-Dependent Pathway: Following agonist-induced activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and -2).[2][3] The recruitment of β-arrestin accomplishes two main functions:

-

Desensitization: It sterically hinders further G protein coupling, terminating the primary signal.

-

Signal Transduction: It acts as a scaffold for other signaling proteins (e.g., MAPKs), initiating a separate wave of G protein-independent signaling and promoting receptor internalization.[4]

-

The concept of biased agonism arises from the discovery that ligands can stabilize distinct receptor conformations, leading to preferential engagement with either G proteins or β-arrestins.[5][6] A G protein-biased agonist will therefore activate the Gαi/o pathway with significantly greater efficacy than it recruits β-arrestin.

Pharmacological Profile of D2R G Protein-Biased Agonists

A comprehensive pharmacological characterization is essential to define a ligand as a G protein-biased agonist. This involves quantifying its binding affinity and its functional potency and efficacy at both the G protein and β-arrestin pathways.

Binding Affinity

High-affinity binding to the D2R is a prerequisite for potent pharmacological activity. The parent compound of this compound, (S)-PPHT, is a selective D2 agonist with a high affinity, as determined by radioligand binding assays.[7] Its affinity is sensitive to GTP, which is indicative of agonist binding to the high-affinity, G protein-coupled state of the receptor.[7][8]

Functional Selectivity: A Quantitative Example

To illustrate the quantitative profile of a G protein-biased agonist, we present data for MS308, a well-characterized D2R ligand.[9] This compound demonstrates potent and efficacious activation of G protein signaling while simultaneously acting as an antagonist at the β-arrestin pathway.

| Parameter | Ligand | Value | Pathway Measured | Reference |

| Binding Affinity (Ki) | (S)-PPHT | 2.1 nM | D2 Receptor Binding | [7] |

| MS308 | 0.094 nM | D2S Receptor Binding | [9] | |

| G Protein Signaling | MS308 | Partial Agonist | Gαi/o Activation | [9] |

| (Emax vs. Dopamine) | 50-82% | (cAMP Inhibition / BRET) | [9] | |

| β-Arrestin Signaling | MS308 | Antagonist | β-Arrestin-2 Recruitment | [9] |

| (Emax vs. Dopamine) | No Agonist Activity | (BRET) | [9] |

Table 1: Representative quantitative data for a high-affinity D2R agonist ((S)-PPHT) and a G protein-biased agonist (MS308). Emax values for MS308 are relative to the full agonist dopamine.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex signaling and experimental workflows involved in studying biased agonism.

D2R Signaling Pathways

The following diagram illustrates the two major signaling cascades downstream of the D2 receptor and highlights the preferential activation of the G protein pathway by a biased agonist like this compound or MS308.

Caption: D2R signaling pathways activated by a G protein-biased agonist.

Functional Selectivity Logic

The concept of functional selectivity can be visualized by comparing how different types of agonists stabilize distinct receptor states, leading to varied downstream effects.

Caption: Logical flow of functional selectivity at the D2 receptor.

Key Experimental Protocols

The characterization of a biased agonist requires a suite of specialized in vitro assays. The following sections provide synthesized protocols for the three cornerstone experiments.

Radioligand Competition Binding Assay (for Affinity - Ki)

This assay determines the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D2R.

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate (e.g., 20,000 x g for 30 min at 4°C).

-

Resuspend the resulting membrane pellet in an appropriate assay buffer and determine protein concentration via a Bradford or BCA assay.[8]

-

-

Assay Execution:

-

In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a D2R-selective radioligand (e.g., [3H]spiperone at its Kd concentration), and serial dilutions of the unlabeled test compound.

-

Define non-specific binding using a high concentration of a known D2R antagonist (e.g., 10 µM sulpiride).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.

-

Convert the IC50 to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This functional assay measures the direct activation of Gαi/o proteins by an agonist-bound D2R. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.

-

Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and a fixed concentration of GDP (e.g., 10 µM) to maintain the G protein in its inactive state.

-

Assay Execution:

-

In a 96-well plate, add D2R-expressing cell membranes, serial dilutions of the test agonist, and a fixed, low concentration of [³⁵S]GTPγS (e.g., 0.1-0.2 nM).

-

Define basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Incubate at 30°C for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Terminate and collect membranes via filtration as described for the binding assay.

-

Quantify bound [³⁵S]GTPγS using a scintillation counter.

-

Subtract basal binding to determine agonist-stimulated binding.

-

Plot stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

-

β-Arrestin Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions, such as D2R and β-arrestin, in living cells.[7][10][11]

-

Cell Preparation and Transfection:

-

Co-transfect HEK293 cells with two constructs:

-

D2R fused to a BRET donor, such as Renilla luciferase (e.g., D2R-Rluc8).

-

β-arrestin-2 fused to a BRET acceptor, such as Venus or YFP (e.g., Venus-β-arrestin-2).

-

-

Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to express the fusion proteins for 24-48 hours.

-

-

Assay Execution:

-

Wash cells with assay buffer (e.g., HBSS).

-

Add the luciferase substrate (e.g., coelenterazine-h) to all wells and incubate for 5-10 minutes.

-

Add serial dilutions of the test agonist to the wells.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence emissions simultaneously at two wavelengths: one for the donor (Rluc8, ~480 nm) and one for the acceptor (Venus, ~530 nm) using a BRET-compatible plate reader.

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Calculate the net BRET signal by subtracting the BRET ratio of vehicle-treated cells from agonist-treated cells.

-

Plot the net BRET signal against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

-

Caption: Experimental workflow for a β-arrestin recruitment BRET assay.

Conclusion and Implications

The mechanism of action of G protein-biased agonists at the dopamine D2 receptor represents a paradigm shift in GPCR pharmacology. By selectively activating the canonical Gαi/o-mediated pathway while avoiding the recruitment of β-arrestin, these compounds decouple the signaling events traditionally associated with D2R activation. High-affinity ligands based on the (S)-PPHT scaffold are classic D2 agonists, and the principles of biased agonism, exemplified quantitatively by compounds like MS308, provide a clear roadmap for their characterization.

For drug development professionals, this biased signaling profile is highly desirable. It holds the promise of retaining the therapeutic benefits of D2R modulation (e.g., antipsychotic effects) while potentially mitigating side effects associated with long-term β-arrestin activation and receptor internalization, such as receptor desensitization and the development of motor side effects. The continued exploration of G protein-biased D2R agonists is a promising frontier in the search for safer and more effective treatments for a range of neuropsychiatric disorders.

References

- 1. G Protein Coupled Receptor Structure and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging structural insights into GPCR–β-arrestin interaction and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 7. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding characteristics of high-affinity dopamine D2/D3 receptor agonists, 11C-PPHT and 11C-ZYY-339 in rodents and imaging in non-human primates by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Binding Affinity and Ki Value of 4-Amino-PPHT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity and inhibitory constant (Ki) of the dopamine D2 receptor agonist, 4-Amino-PPHT. This document details the experimental protocols for competitive radioligand binding assays, presents the available quantitative binding data, and illustrates the associated signaling pathways and experimental workflows.

Introduction to this compound and Receptor Binding Affinity

This compound, a derivative of the potent D2 agonist 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (PPHT), is a valuable tool in neuroscience research for probing the dopamine system. Determining its binding affinity for various neurotransmitter receptors is crucial for understanding its pharmacological profile, including its potency and selectivity. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). The Ki value represents the concentration of a competing ligand (in this case, this compound) that occupies 50% of the receptors in the absence of the radioligand and is a measure of the ligand's affinity for a receptor. A lower Ki value indicates a higher binding affinity.

Quantitative Binding Data for this compound

The primary target of this compound is the dopamine D2 receptor. The following table summarizes the known inhibitory constant (Ki) for this compound at this receptor, as determined by competitive radioligand binding assays.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Monkey (Macaca fascicularis) Caudate Putamen | 6.8 | [1] |

Further research is required to determine the binding affinity of this compound for other dopamine receptor subtypes (D1, D3, D4, D5), as well as for other neurotransmitter receptors such as serotonin and adrenergic receptors, to fully characterize its selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for this compound is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Receptor Source: Membranes prepared from a tissue or cell line expressing the receptor of interest (e.g., monkey caudate putamen for dopamine D2 receptors).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for the D2 receptor).

-

Competitor: this compound of varying concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: For rapid washing of the filters.

-

Scintillation Counter: To measure the radioactivity.

Experimental Procedure

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.[2]

-

Assay Setup: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the competitor (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:[3][4] Ki = IC50 / (1 + [L]/Kd) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki value of a compound.

Dopamine D2 Receptor Signaling Pathways

This compound acts as an agonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Upon agonist binding, the D2 receptor can initiate signaling through two primary pathways: the canonical G protein-dependent pathway and the more recently discovered β-arrestin-dependent pathway.

The D2 receptor primarily couples to inhibitory G proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

In addition to G protein coupling, agonist binding to the D2 receptor can promote the recruitment of β-arrestin proteins. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that can modulate various cellular processes, including mitogen-activated protein kinase (MAPK) pathways.

Conclusion

The determination of the binding affinity and Ki value of this compound is fundamental to its characterization as a pharmacological tool. The competitive radioligand binding assay is a robust and widely used method for obtaining these quantitative data. The known high affinity of this compound for the dopamine D2 receptor underscores its utility in studying D2-mediated signaling pathways, including both G protein-dependent and β-arrestin-mediated cascades. Further investigation into its binding profile at other receptor subtypes is warranted to fully elucidate its selectivity and potential off-target effects. This guide provides the foundational knowledge for researchers and drug development professionals to understand and apply these principles in their work.

References

- 1. Fluorescent probes for dopamine receptors: synthesis and characterization of fluorescein and 7-nitrobenz-2-oxa-1,3-diazol-4-yl conjugates of D-1 and D-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-PPHT: A Technical Guide to a Selective Dopamine D2 Receptor Ligand

Introduction

4-Amino-PPHT is a derivative of the potent and selective D2 dopamine receptor agonist PPHT (2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin). It is recognized for its high affinity for the dopamine D2 receptor, with a reported inhibitory constant (Ki) of 6.8 nM.[1] This high affinity and selectivity make it a valuable research tool for investigating the structure, function, and pharmacology of the D2 receptor, a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

This technical guide provides an in-depth overview of the core pharmacological and experimental aspects of this compound as a selective dopamine D2 receptor ligand. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Core Properties of this compound

While a comprehensive profile is not publicly available, the key known property of this compound is its high binding affinity for the dopamine D2 receptor.

| Property | Value | Reference |

| Binding Affinity (Ki) for Dopamine D2 Receptor | 6.8 nM | [1] |

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins. Its activation leads to a cascade of intracellular events that modulate neuronal activity. Understanding these pathways is crucial for interpreting the functional effects of ligands like this compound.

Canonical G Protein-Dependent Signaling

The primary and best-characterized signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase.

Non-Canonical β-Arrestin Signaling

In addition to G protein-mediated signaling, D2 receptors can also signal through a G protein-independent pathway involving β-arrestins. This pathway can lead to different cellular outcomes and is an area of active research for developing biased ligands with improved therapeutic profiles.

Experimental Protocols

The characterization of a novel D2 receptor ligand like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects. The following are detailed methodologies for key experiments.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely follow the general principles of medicinal chemistry, starting from a suitable precursor and involving a series of organic reactions to introduce the amino group and other key structural features. For a comprehensive understanding, it is recommended to consult the original publication by Bakthavachalam et al. (1991) in the Journal of Medicinal Chemistry.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, this compound) that competes for the same binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: A high concentration of a known D2 antagonist (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the D2 receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound.

-

For non-specific binding, a saturating concentration of a D2 antagonist.

-

D2 receptor-containing cell membranes.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or partial agonist. For D2 receptors, which are Gi-coupled, agonist activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional activity (e.g., EC50 or IC50) of this compound at the dopamine D2 receptor.

Materials:

-

Cells stably expressing the human dopamine D2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A known D2 receptor agonist (e.g., Quinpirole) as a positive control.

-

A known D2 receptor antagonist (e.g., Haloperidol) as a positive control.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol (for agonist testing):

-

Cell Seeding: Seed D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add increasing concentrations of this compound to the wells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specific time to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect) are determined by non-linear regression.

Protocol (for antagonist testing):

-

Cell Seeding: As above.

-

Antagonist Pre-incubation: Add increasing concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a known D2 agonist to all wells, along with forskolin.

-

Incubation, Lysis, and Detection: As above.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the agonist's effect) is determined.

In Vivo Studies

Information regarding in vivo studies specifically utilizing this compound is not publicly available. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a living organism. Typical in vivo studies for a D2 receptor ligand would include:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Behavioral studies: In animal models of diseases like Parkinson's or schizophrenia to assess the therapeutic potential of the compound. This could involve tests for motor activity, cognitive function, and antipsychotic-like effects.

-

Receptor occupancy studies: Using techniques like positron emission tomography (PET) to determine the extent to which the compound binds to D2 receptors in the brain at different doses.

Conclusion

This compound is a high-affinity ligand for the dopamine D2 receptor, making it a potentially valuable tool for neuroscience research. This guide has outlined the key signaling pathways of the D2 receptor and provided detailed protocols for the in vitro characterization of ligands like this compound. While specific experimental data for this compound remains limited in the public domain, the methodologies described here provide a robust framework for its further investigation and for the characterization of other novel D2 receptor ligands. Further research is warranted to fully elucidate the selectivity profile, functional activity, and in vivo effects of this compound to better understand its potential as a pharmacological tool and a lead compound for drug development.

References

In-Silico Modeling of 4-Amino-PPHT Docking to the D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D2 dopamine receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for treating a range of neuropsychiatric and endocrine disorders, including schizophrenia and Parkinson's disease.[1][2] Its activation by agonists like dopamine triggers intracellular signaling cascades that modulate neuronal activity. Understanding the molecular interactions between ligands and the D2R is paramount for the design of novel therapeutics with improved efficacy and selectivity.

4-Amino-PPHT ((+)-4-amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin) is a high-affinity agonist for the D2/D3 receptors. In-silico molecular docking provides a powerful computational method to predict the binding conformation and affinity of ligands like this compound within the D2R binding pocket. This guide details the theoretical framework, experimental protocols, and data interpretation for the in-silico modeling of this compound docking to the human D2 dopamine receptor.

D2 Receptor Signaling Pathway

The D2R primarily couples to the Gαi/o subtype of G-proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors. The principal signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

In-Silico Docking Methodology

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The process involves preparing the receptor and ligand structures, defining a binding site, running the docking algorithm, and analyzing the resulting poses.

Experimental Protocol: Molecular Docking

This protocol outlines a standard workflow for docking this compound to the D2R using widely available computational tools.

1. Receptor Preparation:

- Obtain Structure: Download the 3D structure of the human D2 dopamine receptor in an agonist-bound state from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6VMS, which represents the D2R in complex with the agonist bromocriptine and a G-protein.[5]

- Pre-processing: Use molecular modeling software (e.g., PyMOL, Chimera) to remove non-essential components such as water molecules, co-crystallized ligands (bromocriptine), and the G-protein.

- Add Hydrogens & Charges: Add polar hydrogen atoms to the receptor structure and assign partial charges using a force field (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.[6]

2. Ligand Preparation:

- Generate 3D Structure: Obtain the 2D structure of this compound and convert it into a 3D conformation using software like ChemDraw or an online tool.

- Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

- Assign Charges & Torsions: Add hydrogen atoms, assign Gasteiger charges, and define rotatable bonds (torsions) for the ligand.[6] This allows for conformational flexibility during the docking process.

3. Docking Simulation:

- Software: Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[7] AutoDock Vina is a widely used open-source option.

- Define Binding Site (Grid Box): Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known orthosteric binding pocket of the D2R. The location can be determined from the position of the co-crystallized ligand in the original PDB file (e.g., 6VMS). A grid box size of approximately 50 x 50 x 50 Å is generally sufficient to encompass the binding site.[6]

- Run Docking: Execute the docking simulation. The program will systematically sample different conformations and orientations of this compound within the defined grid box, scoring each pose based on a scoring function that estimates binding affinity.

4. Analysis of Results:

- Binding Affinity: The primary output is a predicted binding affinity, typically in kcal/mol.[8] More negative values indicate stronger predicted binding.

- Pose Analysis: Visualize the top-ranked docking poses in complex with the D2R. Analyze the intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and key amino acid residues in the binding pocket.

- Interaction Fingerprinting: Identify the key residues involved in the interaction. For D2R agonists, critical interactions often involve an aspartate in transmembrane helix 3 (Asp114) and serines in helix 5 (Ser193, Ser197).[9][10]

// Nodes

PDB [label="1. Obtain Receptor Structure\n(e.g., PDB: 6VMS)", fillcolor="#F1F3F4", fontcolor="#202124"];

PrepReceptor [label="2. Prepare Receptor\n(Remove water, add hydrogens)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ligand2D [label="3. Obtain Ligand Structure\n(2D this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

PrepLigand [label="4. Prepare Ligand\n(3D conversion, minimize energy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Grid [label="5. Define Binding Site\n(Grid Box Generation)", fillcolor="#FBBC05", fontcolor="#202124"];

Docking [label="6. Run Docking Simulation\n(e.g., AutoDock Vina)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analysis [label="7. Analyze Results\n(Binding affinity, interaction poses)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

PDB -> PrepReceptor [color="#202124"];

Ligand2D -> PrepLigand [color="#202124"];

PrepReceptor -> Grid [color="#202124"];

PrepLigand -> Grid [color="#202124"];

Grid -> Docking [color="#202124"];

Docking -> Analysis [color="#202124"];

}

Predicted Interactions and Quantitative Data

| Ligand Class | Typical In-Vitro Ki (D2R High-Affinity State) | Predicted Docking Score (kcal/mol) |

| High-Affinity D2 Agonists (e.g., NPA, PPHT) | 0.1 - 1.0 nM | -9.0 to -12.0 |

| Moderate-Affinity Ligands | 1.0 - 50 nM | -7.0 to -9.0 |

| Low-Affinity Ligands | > 50 nM | < -7.0 |

| Note: This table presents representative data ranges based on published values for D2R agonists.[4][11][12] Actual values for this compound would require a specific computational study. |

The binding of this compound is expected to be anchored by a salt bridge between its protonated amine and the highly conserved Asp114 in transmembrane helix 3 (TM3). Additional stabilizing interactions are predicted to occur with key residues in the binding pocket.

Key predicted interactions for this compound include:

-

Ionic Interaction: A strong salt bridge with Asp114.

-

Hydrogen Bonding: The hydroxyl group of the tetralin ring is likely to form hydrogen bonds with Ser193 and/or Ser197 in TM5.[10]

-

Hydrophobic/Aromatic Interactions: The phenethyl group and the tetralin core are expected to engage in hydrophobic and π-π stacking interactions with aromatic residues in TM6, such as Phe389, Phe390, and Trp386, which are crucial for ligand binding and receptor activation.[9]

Conclusion

In-silico modeling serves as an indispensable tool in modern drug discovery, providing detailed insights into ligand-receptor interactions at an atomic level. The methodologies outlined in this guide provide a robust framework for investigating the docking of this compound to the D2 dopamine receptor. By predicting binding affinities and identifying key interacting residues, these computational approaches can effectively guide the synthesis of novel D2R modulators and accelerate the development of next-generation therapeutics for neurological and psychiatric disorders. The combination of homology modeling, molecular docking, and molecular dynamics simulations offers a powerful, cost-effective strategy to complement and direct experimental research.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rcsb.org [rcsb.org]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrophobic residues of the D2 dopamine receptor are important for binding and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding characteristics of high-affinity dopamine D2/D3 receptor agonists, 11C-PPHT and 11C-ZYY-339 in rodents and imaging in non-human primates by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juser.fz-juelich.de [juser.fz-juelich.de]

- 14. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Amino-2-(p-tolyl)phthalazin-1(2H)-one (4-Amino-PPHT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Amino-2-(p-tolyl)phthalazin-1(2H)-one (4-Amino-PPHT), a molecule of interest in medicinal chemistry due to the established pharmacological activities of the phthalazinone core.[1] This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. This data is representative and compiled based on the analysis of structurally similar compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Ar-H (H-8) |

| ~7.85 | t | 1H | Ar-H (H-6) |

| ~7.70 | t | 1H | Ar-H (H-7) |

| ~7.50 | d | 2H | Ar-H (Tolyl) |

| ~7.30 | d | 2H | Ar-H (Tolyl) |

| ~7.10 | d | 1H | Ar-H (H-5) |

| ~6.50 | s (br) | 2H | -NH₂ |

| ~2.40 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O |

| ~148.0 | C-NH₂ |

| ~145.0 | C-N (Phthalazinone) |

| ~138.0 | C-CH₃ (Tolyl) |

| ~135.5 | C (Tolyl) |

| ~133.0 | Ar-CH |

| ~130.0 | Ar-CH (Tolyl) |

| ~129.5 | Ar-C |

| ~128.0 | Ar-CH (Tolyl) |

| ~125.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-C |

| ~21.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2920 | Medium | C-H Stretch (Methyl) |

| ~1650 | Strong | C=O Stretch (Amide) |

| 1610 - 1450 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1350 | Medium | C-N Stretch |

| ~820 | Strong | C-H Bend (p-disubstituted ring) |

Mass Spectrometry

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Formation |

| 264.1135 | [M+H]⁺ |

| 286.0954 | [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 3.0 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5.0 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrophotometer.

-

Measurement Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Acquisition: A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, typically acetonitrile/water with 0.1% formic acid to facilitate protonation.[3]

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Ionization Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Pressure: 30 psi.

-

Drying Gas Flow: 8 L/min.

-

Drying Gas Temperature: 300 °C.

-

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured using a time-of-flight (TOF) or Orbitrap mass analyzer to ensure high mass accuracy.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a target compound like this compound.

References

Investigating the Cellular Uptake and Distribution of 4-Amino-PPHT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-PPHT is a potent and selective ligand for the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders. Understanding the cellular uptake, distribution, and subsequent intracellular fate of this compound is paramount for optimizing its therapeutic efficacy and minimizing off-target effects. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to investigate the cellular pharmacokinetics and pharmacodynamics of this compound. While direct experimental data for this compound is limited, this document outlines established protocols and signaling pathways associated with dopamine D2 receptor ligands, offering a robust roadmap for future research.

Introduction

This compound is a derivative of the phenylpiperazine class of compounds, exhibiting high affinity for the dopamine D2 receptor (D2R) with a reported Ki value of 6.8 nM[1]. As a G protein-coupled receptor (GPCR), the D2R plays a crucial role in neurotransmission, and its modulation is a cornerstone of pharmacotherapy for conditions such as Parkinson's disease and schizophrenia. The cellular response to a D2R ligand like this compound is not solely dependent on its binding affinity but is also intricately linked to its ability to cross the plasma membrane, its accumulation within the cell, and its interaction with intracellular signaling cascades. This guide details the experimental approaches necessary to elucidate these critical aspects of this compound's mechanism of action.

Physicochemical Properties and Predicted Cellular Entry

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound (Predicted) | C₁₈H₂₁N₃O | 295.38 | ~2.5 - 3.5 | 2 | 3 |

| 4-Aminophenol | C₆H₇NO | 109.13 | 0.04 | 2 | 1 |

| 4-Aminophenylacetic acid | C₈H₉NO₂ | 151.16 | 0.9 | 2 | 2 |

Note: The predicted XLogP3 for this compound is an estimation based on its structure and should be experimentally verified.

Given its predicted lipophilicity, this compound likely possesses the ability to cross the blood-brain barrier and enter cells via passive diffusion. However, receptor-mediated endocytosis following binding to the D2 receptor is also a highly probable mechanism of cellular entry.

Experimental Protocols for Investigating Cellular Uptake and Distribution

A multi-pronged approach utilizing advanced microscopy and quantitative analytical techniques is essential to thoroughly characterize the cellular uptake and distribution of this compound.

Protocol 1: Visualization of Cellular Uptake and Internalization using Fluorescence Microscopy

This protocol is adapted from established methods for visualizing the internalization of fluorescently labeled D2 receptor ligands.

Objective: To qualitatively and quantitatively assess the cellular uptake and subcellular localization of a fluorescently labeled analog of this compound.

Materials:

-

HEK293 or CHO cells stably expressing human dopamine D2 receptors (D2R).

-

Fluorescently labeled this compound (e.g., conjugated to a fluorophore like Cy3B or a fluorescent unnatural amino acid).

-

Cell culture medium (DMEM with 10% FBS).

-

Confocal or Total Internal Reflection Fluorescence (TIRF) microscope.

-

Image analysis software (e.g., ImageJ, CellProfiler).

Methodology:

-

Cell Culture: Plate D2R-expressing cells onto glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to 70-80% confluency.

-

Ligand Incubation: Treat the cells with the fluorescently labeled this compound at a suitable concentration (e.g., 10 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Cell Fixation and Staining (Optional): For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde. Counterstain for specific organelles (e.g., lysosomes with LysoTracker, nucleus with DAPI) if desired.

-

Live-Cell Imaging: For dynamic studies, perform imaging directly on live cells maintained in an environmentally controlled chamber on the microscope stage.

-

Image Acquisition:

-

Confocal Microscopy: Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent ligand within the cells.

-

TIRF Microscopy: Visualize events at the plasma membrane, such as receptor clustering and the initial stages of endocytosis.

-

-

Image Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus, endosomes) over time to determine the kinetics of uptake and trafficking.

Protocol 2: Quantitative Analysis of Intracellular Accumulation using Mass Spectrometry

This protocol provides a highly sensitive method for the absolute quantification of this compound within cells.

Objective: To determine the intracellular concentration of this compound.

Materials:

-

D2R-expressing cells.

-

This compound.

-

Stable isotope-labeled this compound as an internal standard.

-

Cell lysis buffer.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Methodology:

-

Cell Treatment: Incubate a known number of D2R-expressing cells with a defined concentration of this compound for a specific duration.

-

Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound compound. Lyse the cells using a suitable buffer.

-

Sample Preparation: Spike the cell lysate with a known amount of the stable isotope-labeled internal standard. Precipitate proteins and centrifuge to clear the lysate.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of both unlabeled and labeled this compound.

-

Data Analysis: Generate a standard curve using known concentrations of this compound. Calculate the intracellular concentration of this compound in the cell lysates based on the peak area ratios of the analyte to the internal standard.

Table 2: Illustrative Quantitative Uptake Data for this compound

| Time (minutes) | Intracellular Concentration (nM) | Subcellular Location (Predominant) |

| 0 | 0 | Plasma Membrane |

| 15 | 25.3 ± 3.1 | Endosomes, Cytosol |

| 30 | 58.7 ± 5.6 | Endosomes, Cytosol |

| 60 | 89.1 ± 7.9 | Cytosol, Nucleus |

Note: This data is hypothetical and serves as an example of expected results.

Signaling Pathways Activated by this compound

Upon binding to the D2 receptor, this compound is expected to trigger intracellular signaling cascades. The D2 receptor canonically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, D2R activation can also initiate signaling through β-arrestin-dependent pathways, which can have distinct downstream consequences.

G Protein-Dependent Signaling

This pathway is considered the canonical signaling route for D2 receptors.

Caption: G protein-dependent signaling cascade initiated by this compound binding to the D2 receptor.

β-Arrestin-Dependent Signaling and Receptor Internalization

This pathway is often associated with receptor desensitization, internalization, and the activation of distinct downstream effectors like ERK.

Caption: β-arrestin-mediated signaling and D2 receptor internalization pathway.

Proposed Experimental Workflow

To provide a comprehensive understanding of this compound's cellular behavior, a logical flow of experiments is recommended.

Caption: A logical workflow for the comprehensive investigation of this compound's cellular uptake and distribution.

Conclusion

The thorough investigation of this compound's cellular uptake and distribution is a critical step in its development as a therapeutic agent. By employing a combination of advanced imaging, quantitative mass spectrometry, and signaling pathway analysis, researchers can build a detailed model of its cellular mechanism of action. The protocols and conceptual frameworks outlined in this technical guide provide a solid foundation for these essential studies, paving the way for a more complete understanding of this promising dopamine D2 receptor ligand.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-Amino-PPHT in Competitive Binding Assays for Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 4-Amino-PPHT, a selective dopamine D2 receptor ligand, in competitive binding assays. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the treatment of various neurological and psychiatric disorders. Understanding the binding affinity of novel compounds to the D2 receptor is a fundamental step in drug discovery and development. This compound serves as a valuable tool for these investigations due to its selective binding characteristics.[1] This document outlines the theoretical background, detailed experimental protocols, data analysis, and visualization of the underlying signaling pathways.

Quantitative Data Summary

The binding affinity of this compound and other reference compounds for the dopamine D2 receptor is summarized in the table below. This data is essential for comparing the potency of test compounds.

| Compound | Receptor | Radioligand | Ki (nM) | Cell Line | Reference |

| This compound | Dopamine D2 | Not Specified | 6.8 | Not Specified | [1] |

| PPHT | Dopamine D3 | Acceptor-conjugated ligand | IC50: 2.7 | HEK293 | [2] |

| Haloperidol | Dopamine D2 | [3H]-Spiperone | ~1-2 | Rat Striatum | [3] |

| Spiperone | Dopamine D2 | [3H]-Spiperone | ~0.1-0.5 | Various | [4][5] |

| Dopamine | Dopamine D2 | Not Specified | KHigh: ~1.5, KLow: ~6700 | CHO | [2] |

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway influences the activity of Protein Kinase A (PKA) and downstream cellular processes. Additionally, D2 receptors can signal through β-arrestin dependent pathways.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay using this compound.

Detailed Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor. This protocol is adapted from established methods for D2 receptor binding assays.[4][5][6]

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (CHO-D2).[1]

-

Radioligand: [³H]-Spiperone (Specific Activity: 60-90 Ci/mmol).

-

Competitor: this compound.

-

Reference Compound: Haloperidol (for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester and vacuum filtration manifold.

-

Liquid scintillation counter.

Membrane Preparation from CHO-D2 Cells

-

Grow CHO-D2 cells to confluency in appropriate culture medium.

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay Protocol

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, set up the assay in triplicate as follows:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (at a final concentration of ~0.2-0.5 nM, which is near its Kd), and 100 µL of membrane homogenate.

-

Non-specific Binding: 50 µL Haloperidol (at a final concentration of 10 µM), 50 µL [³H]-Spiperone, and 100 µL of membrane homogenate.

-

Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]-Spiperone, and 100 µL of membrane homogenate.

-

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

For the competitive binding wells, express the specific binding as a percentage of the maximal specific binding (total binding wells).

-

% Inhibition = 100 - [ (Specific Bindingcompetitor / Specific Bindingtotal) * 100 ]

-

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

-

Kd is the dissociation constant of the radioligand for the D2 receptor.

-

-

Conclusion

This document provides a detailed framework for utilizing this compound in competitive binding assays for the dopamine D2 receptor. The provided protocols and data serve as a valuable resource for researchers in the field of pharmacology and drug discovery, enabling the accurate determination of the binding affinities of novel compounds targeting the D2 receptor. Adherence to these detailed methodologies will ensure robust and reproducible results, facilitating the advancement of research in this critical therapeutic area.

References

- 1. Pharmacological characterization of extracellular acidification rate responses in human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two amino acids in each of D1 and D2 dopamine receptor cytoplasmic regions are involved in D1-D2 heteromer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive inhibition of [3H]spiperone binding to D-2 dopamine receptors in striatal homogenates by organic calcium channel antagonists and polyvalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Labeling of Proteins

Topic: Protocol for Fluorescent Labeling of Proteins with Amine-Reactive Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug discovery, enabling the visualization, tracking, and quantification of proteins in complex biological systems. This application note provides a detailed protocol for the covalent labeling of proteins using a generic amine-reactive fluorescent dye, targeting primary amines on the protein surface. Amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters, are widely used due to their ability to form stable amide bonds with the ε-amino groups of lysine residues and the N-terminal α-amino group of a polypeptide chain.

While the specific compound "4-Amino-PPHT" was requested, extensive database searches did not yield a standard protocol for its use as a general protein labeling agent. It is primarily documented as a selective fluorescent ligand for dopamine D2 receptors. Therefore, this document presents a robust, generalized protocol applicable to a wide range of commercially available amine-reactive fluorescent dyes. The principles and steps outlined here can be adapted for specific applications and protein characteristics.

Materials and Reagents

-

Protein of interest (purified, in a suitable buffer)

-

Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column)

-

Spectrophotometer or fluorometer

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with an Amine-Reactive Dye

This protocol outlines the steps for conjugating an amine-reactive fluorescent dye to a purified protein.

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the protein solution is free of any amine-containing substances (e.g., Tris buffer, ammonium salts) as these will compete with the labeling reaction. Dialyze or buffer exchange the protein into the Reaction Buffer if necessary.

-

-

Dye Preparation:

-

Shortly before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or gentle agitation, protected from light.

-

-

Reaction Quenching:

-

(Optional but recommended) Stop the reaction by adding a quenching buffer to a final concentration of 100-150 mM. This will react with any excess amine-reactive dye.

-

Incubate for 30-60 minutes at room temperature.

-

-